5-Fluoro-6-methoxy-1H-indole
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Overview
Description
5-Fluoro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
5-Fluoro-6-methoxy-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . The indole nucleus is a significant heterocyclic system found in many bioactive compounds and drugs . It plays a crucial role in cell biology and has been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, causing changes in cellular function . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
5-Fluoro-6-methoxy-1H-indole, like other indole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
This compound has been shown to have various effects on different types of cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Comparison with Similar Compounds
5-Fluoro-6-methoxy-1H-indole can be compared with other indole derivatives such as:
5-Fluoroindole: Similar in structure but lacks the methoxy group, which can influence its biological activity and chemical reactivity.
6-Methoxyindole: Lacks the fluorine atom, which can affect its pharmacological properties and interactions with biological targets.
5-Fluoro-3-phenyl-1H-indole: Another fluorinated indole derivative with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXKLZQLVSSDKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717121 |
Source
|
Record name | 5-Fluoro-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211595-72-0 |
Source
|
Record name | 5-Fluoro-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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